4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-ACETYL-5-(4-FLUOROPHENYL)-3-HYDROXY-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon This particular compound features a pyrrol-2-one core, which is a five-membered ring containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ACETYL-5-(4-FLUOROPHENYL)-3-HYDROXY-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted aniline and subject it to a series of reactions, including acylation, cyclization, and functional group modifications. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium hydroxide or palladium-based catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow reactors can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-ACETYL-5-(4-FLUOROPHENYL)-3-HYDROXY-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the acetyl group can produce an alcohol.
Scientific Research Applications
4-ACETYL-5-(4-FLUOROPHENYL)-3-HYDROXY-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 4-ACETYL-5-(4-FLUOROPHENYL)-3-HYDROXY-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
4-ACETYL-1-(4-FLUOROPHENYL)-5-METHYL-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL: This compound shares a similar pyrrol-2-one core but differs in the substitution pattern and functional groups.
N-(4-({[4-ACETYL-1-(4-FLUOROPHENYL)-5-METHYL-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]AMINO}SULFONYL)PHENYL)ACETAMIDE: Another related compound with additional functional groups that may confer different chemical and biological properties.
Uniqueness
The uniqueness of 4-ACETYL-5-(4-FLUOROPHENYL)-3-HYDROXY-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C20H18FNO3 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-acetyl-2-(4-fluorophenyl)-4-hydroxy-1-(2-phenylethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C20H18FNO3/c1-13(23)17-18(15-7-9-16(21)10-8-15)22(20(25)19(17)24)12-11-14-5-3-2-4-6-14/h2-10,18,24H,11-12H2,1H3 |
InChI Key |
QOENJAPDMFUHOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)F)CCC3=CC=CC=C3)O |
Origin of Product |
United States |
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